molecular formula C21H14BrFN2O3 B5966053 2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No. B5966053
M. Wt: 441.2 g/mol
InChI Key: WRLPCHMHXNZPPE-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic molecule that is commonly used as a research tool in the fields of biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in cellular signaling pathways. This inhibition can lead to changes in cellular behavior and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide are varied and depend on the specific research application. In some studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In other studies, it has been shown to affect the activity of certain enzymes involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments is its specificity. It has been shown to have a high degree of specificity for certain enzymes and proteins, which can make it a valuable research tool. However, one limitation is that it can be difficult to synthesize and is relatively expensive compared to other research tools.

Future Directions

There are many potential future directions for research involving 2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide. One direction is to explore its potential as a therapeutic agent for cancer or other diseases. Another direction is to continue studying its mechanism of action and potential uses as a research tool. Additionally, there may be opportunities to modify the compound to improve its specificity or effectiveness in certain research applications.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves several steps. The first step involves the reaction of 3-fluoroaniline with 2-hydroxybenzaldehyde to form 2-(3-fluorophenyl)-1,3-benzoxazole. The second step involves the reaction of 4-bromophenol with 2-chloroacetyl chloride to form 2-(4-bromophenoxy)acetophenone. The final step involves the reaction of 2-(3-fluorophenyl)-1,3-benzoxazole with 2-(4-bromophenoxy)acetophenone in the presence of a base to form 2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has been used in a wide range of scientific research applications. It has been studied for its potential use as a fluorescent probe for imaging studies. It has also been studied for its potential use as a kinase inhibitor in cancer research. Additionally, it has been used in studies exploring the role of certain enzymes in various biological processes.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN2O3/c22-14-4-7-17(8-5-14)27-12-20(26)24-16-6-9-19-18(11-16)25-21(28-19)13-2-1-3-15(23)10-13/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLPCHMHXNZPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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